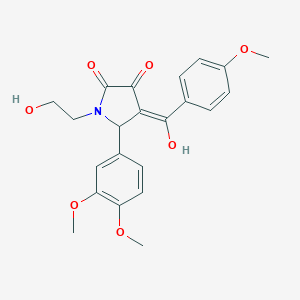

![molecular formula C18H28N2O2S B247121 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine, also known as MS-222, is a commonly used anesthetic agent in aquatic animals. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 317.44 g/mol. The compound is widely used in scientific research to immobilize fish and other aquatic animals for experimental purposes.

Mecanismo De Acción

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine acts as an anesthetic agent by blocking the transmission of nerve impulses in the central nervous system. The compound binds to specific receptors in the brain and spinal cord, which inhibits the release of neurotransmitters and prevents the transmission of signals between neurons. This results in a loss of sensation and muscle control, which allows researchers to perform procedures on animals without causing pain or stress.

Biochemical and Physiological Effects:

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine has a number of biochemical and physiological effects on aquatic animals. The compound has been shown to reduce heart rate, respiration, and blood pressure, as well as induce muscle relaxation and loss of reflexes. 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine also affects the metabolism of fish, leading to a decrease in oxygen consumption and an increase in carbon dioxide production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine in scientific research has a number of advantages and limitations. One major advantage is that the compound allows researchers to perform procedures on live animals without causing undue stress or harm. 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine is also relatively easy to administer and has a rapid onset of action, which makes it ideal for short-term experiments. However, there are also some limitations to the use of 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine. The compound can be toxic to some species of fish, and its use may interfere with certain physiological processes. Additionally, the effects of 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine can vary depending on the dose and duration of exposure, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are many potential future directions for research on 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine. One area of interest is the development of alternative anesthetic agents that are less toxic and have fewer side effects. Another area of research is the investigation of the long-term effects of 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine exposure on aquatic animals, particularly in relation to reproductive and developmental processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine, in order to better understand its effects on different species of fish and to optimize its use in scientific research.

Métodos De Síntesis

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine is synthesized through a multistep process that involves the reaction of p-toluenesulfonyl chloride with 4-methylpiperidine to form 4-methyl-1-(p-toluenesulfonyl)piperidine. This intermediate product is then reacted with piperidine to form 4-methyl-1,4'-bipiperidine, which is subsequently reacted with p-toluenesulfonic acid to form 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine.

Aplicaciones Científicas De Investigación

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine is commonly used in scientific research to immobilize fish and other aquatic animals for experimental purposes. The compound is particularly useful in studies that require the manipulation of live animals, as it allows researchers to perform procedures without causing undue stress or harm to the animals. 4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine is also used in studies that require the measurement of physiological parameters such as heart rate, respiration, and blood pressure.

Propiedades

Nombre del producto |

4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine |

|---|---|

Fórmula molecular |

C18H28N2O2S |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

4-methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine |

InChI |

InChI=1S/C18H28N2O2S/c1-15-3-5-18(6-4-15)23(21,22)20-13-9-17(10-14-20)19-11-7-16(2)8-12-19/h3-6,16-17H,7-14H2,1-2H3 |

Clave InChI |

TUXWDUQDYJRALJ-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

SMILES canónico |

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Solubilidad |

50.5 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)

![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)

![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)

![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)

![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)

![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)

![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)

![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)

![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)

![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)

![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)